molecular formula C8H9NO3S B3059347 2,3-dihydro-1H-indole-5-sulfonic acid CAS No. 98487-89-9

2,3-dihydro-1H-indole-5-sulfonic acid

Cat. No.: B3059347
CAS No.: 98487-89-9
M. Wt: 199.23 g/mol
InChI Key: PAIWTNHDWUIISN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indole-5-sulfonic acid is a heterocyclic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indole-5-sulfonic acid typically involves the sulfonation of indole derivatives. One common method is the reaction of indole with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process. The final product is typically obtained in high purity through multiple purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indole-5-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted indoles, each with distinct chemical and physical properties.

Scientific Research Applications

2,3-Dihydro-1H-indole-5-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.

    Indole-5-carboxylic acid: Another indole derivative with a carboxylic acid group instead of a sulfonic acid group.

    Indole-2-carboxylic acid: Similar to indole-5-carboxylic acid but with the carboxylic acid group at a different position.

Uniqueness

2,3-Dihydro-1H-indole-5-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong acidic functionality and specific interactions with biological targets.

Properties

IUPAC Name

2,3-dihydro-1H-indole-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-13(11,12)7-1-2-8-6(5-7)3-4-9-8/h1-2,5,9H,3-4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIWTNHDWUIISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620785
Record name 2,3-Dihydro-1H-indole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98487-89-9
Record name 2,3-Dihydro-1H-indole-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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